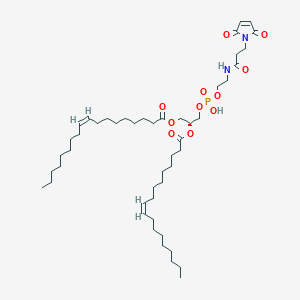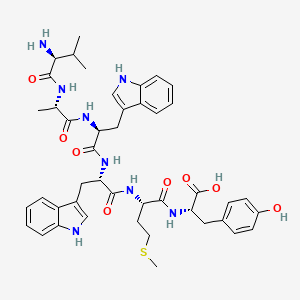
L-Tyrosine, L-valyl-L-alanyl-L-tryptophyl-L-tryptophyl-L-methionyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Soystatin is a novel peptide derived from soybean protein, specifically from soybean glycinin. It is known for its significant ability to bind bile acids and inhibit cholesterol absorption in vivo. The peptide sequence of soystatin is Val-Ala-Trp-Trp-Met-Tyr. This compound has garnered attention due to its potential hypocholesterolemic effects, making it a promising candidate for cardiovascular disease research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Soystatin is typically extracted from soybean protein through enzymatic hydrolysis. The process involves the use of specific enzymes to break down soybean glycinin into smaller peptide fragments, including soystatin. The enzymatic hydrolysis is carried out under controlled conditions of pH, temperature, and enzyme concentration to ensure the optimal yield of soystatin .
Industrial Production Methods
In an industrial setting, the production of soystatin involves large-scale enzymatic hydrolysis of soybean protein. The process includes the following steps:
Extraction of Soybean Protein: Soybeans are processed to extract the protein, which is then purified.
Enzymatic Hydrolysis: The purified soybean protein is subjected to enzymatic hydrolysis using specific proteases.
Separation and Purification: The resulting peptide mixture is separated and purified to isolate soystatin. Techniques such as chromatography are commonly used for this purpose.
Drying and Packaging: The purified soystatin is dried and packaged for further use
Analyse Des Réactions Chimiques
Types of Reactions
Soystatin primarily undergoes binding reactions with bile acids. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The primary reaction of interest is its ability to bind bile acids, which reduces the micellar solubility of cholesterol and inhibits its absorption .
Common Reagents and Conditions
The binding reaction of soystatin with bile acids occurs under physiological conditions, such as those found in the gastrointestinal tract. The presence of bile acids and the appropriate pH and temperature conditions facilitate this binding reaction .
Major Products Formed
The major product formed from the interaction of soystatin with bile acids is a complex that reduces the micellar solubility of cholesterol. This complex formation leads to decreased cholesterol absorption in the intestines .
Applications De Recherche Scientifique
Soystatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Soystatin exerts its effects by binding to bile acids in the gastrointestinal tract. This binding reduces the micellar solubility of cholesterol, thereby inhibiting its absorption. The molecular targets involved in this process include bile acids and cholesterol micelles. The pathway involves the direct interaction of soystatin with bile acids, leading to the formation of a complex that prevents cholesterol from being absorbed into the bloodstream .
Comparaison Avec Des Composés Similaires
Soystatin is unique due to its strong bile acid-binding capacity and its ability to inhibit cholesterol absorption. Similar compounds include:
VVYP: A peptide with hypotriglyceridemic action found in globin digests.
KRES and Apolipoprotein A-I mimetic peptides: These peptides interact with lipids and activate antioxidant enzymes, contributing to their anti-inflammatory and anti-atherogenic properties.
Soystatin stands out due to its specific origin from soybean protein and its potent bile acid-binding ability, which is comparable to that of hypocholesterolemic medicines like cholestyramine .
Propriétés
Numéro CAS |
510725-34-5 |
|---|---|
Formule moléculaire |
C44H54N8O8S |
Poids moléculaire |
855.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H54N8O8S/c1-24(2)38(45)43(58)48-25(3)39(54)50-35(20-27-22-46-32-11-7-5-9-30(27)32)42(57)51-36(21-28-23-47-33-12-8-6-10-31(28)33)41(56)49-34(17-18-61-4)40(55)52-37(44(59)60)19-26-13-15-29(53)16-14-26/h5-16,22-25,34-38,46-47,53H,17-21,45H2,1-4H3,(H,48,58)(H,49,56)(H,50,54)(H,51,57)(H,52,55)(H,59,60)/t25-,34-,35-,36-,37-,38-/m0/s1 |
Clé InChI |
KPFNYWOBQUAVBG-RFFIAGBUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



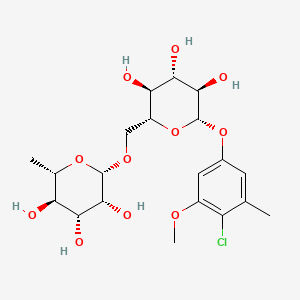

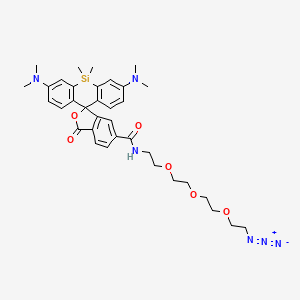
![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
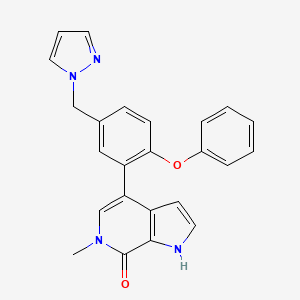
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
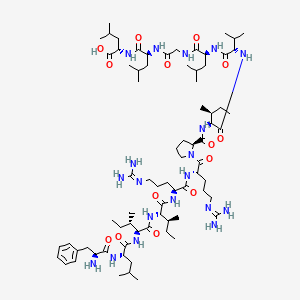
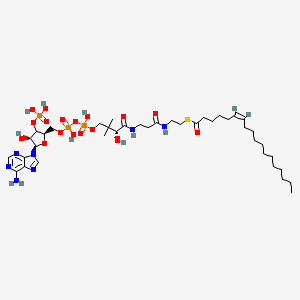
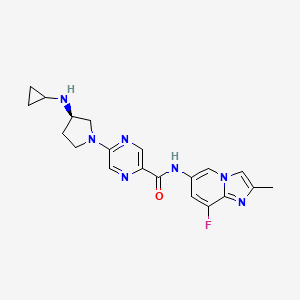
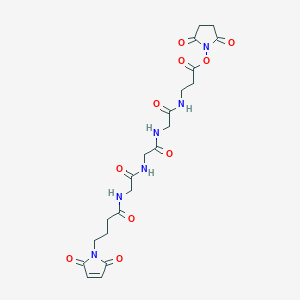
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)
